molecular formula C7H7NO3S2 B13054537 (4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione

(4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione

Cat. No.: B13054537
M. Wt: 217.3 g/mol
InChI Key: YYOMDWQDPOIMLA-SOFGYWHQSA-N
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Description

(4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a heterocyclic compound that features a unique thieno[2,3-b]thiopyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves the formation of the thieno[2,3-b]thiopyran core followed by the introduction of the hydroxyimino group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thienyl ketone with a suitable sulfur donor can lead to the formation of the thieno[2,3-b]thiopyran core. Subsequent treatment with hydroxylamine under acidic or basic conditions introduces the hydroxyimino group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thieno[2,3-b]thiopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: The compound can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thieno[2,3-b]thiopyran core can interact with various enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is unique due to its specific combination of the thieno[2,3-b]thiopyran core and the hydroxyimino group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H7NO3S2

Molecular Weight

217.3 g/mol

IUPAC Name

(NE)-N-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)hydroxylamine

InChI

InChI=1S/C7H7NO3S2/c9-8-6-1-3-12-7-5(6)2-4-13(7,10)11/h1,3,9H,2,4H2/b8-6+

InChI Key

YYOMDWQDPOIMLA-SOFGYWHQSA-N

Isomeric SMILES

C1CS(=O)(=O)C2=C1/C(=N/O)/C=CS2

Canonical SMILES

C1CS(=O)(=O)C2=C1C(=NO)C=CS2

Origin of Product

United States

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